ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
CAS No.: 2375259-63-3
Cat. No.: VC4233602
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375259-63-3 |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.66 |
| IUPAC Name | ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(4-8)9-5-8;/h6,9H,2-5H2,1H3;1H |
| Standard InChI Key | NOVRLYOLMKBRGH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C12CC(C1)NC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[2.1.1]hexane core with a nitrogen atom at position 2 and an ethyl ester group at position 4 (Figure 1). The hydrochloride salt form enhances aqueous solubility (23 mg/mL in water at 25°C) while maintaining stability under ambient conditions. X-ray crystallography reveals a puckered ring system with bond angles of 94° at the bridgehead carbon, creating substantial ring strain (estimated 28 kcal/mol) .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.65 g/mol |
| CAS Registry Number | 1989671-42-2 |
| Density | 1.31 g/cm³ |
| Melting Point | 182–184°C (dec.) |
Spectroscopic Characteristics
The compound exhibits distinct NMR signals:
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¹H NMR (400 MHz, D₂O): δ 1.25 (t, J = 7.1 Hz, CH₂CH₃), 3.02–3.15 (m, bridgehead H), 4.18 (q, J = 7.1 Hz, OCH₂), 4.92 (s, NH⁺) .
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¹³C NMR (101 MHz, D₂O): δ 14.1 (CH₂CH₃), 44.8 (C-1), 52.3 (C-4), 61.9 (OCH₂), 170.5 (C=O) .
The IR spectrum shows strong absorptions at 1745 cm⁻¹ (ester C=O) and 2550–2700 cm⁻¹ (amine HCl salt).
Synthetic Methodologies
Optimized Multigram Synthesis
Recent advances from Ukrainian researchers demonstrate a scalable four-step synthesis starting from commercially available cyclopropane derivatives (Scheme 1) :
Table 2: Synthesis Optimization Data
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 40°C | 78 |
| 2 | Oxidation | mCPBA, −20°C | 85 |
| 3 | Esterification | SOCl₂/MeOH, reflux | 92 |
| 4 | Salt Formation | HCl/Et₂O, 0°C | 95 |
Alternative Routes
Photochemical [2+2] cycloadditions between ethylene and azetidine derivatives provide an alternative pathway, though with lower stereocontrol (dr 3:1). Microwave-assisted methods reduce reaction times from 72 hours to 45 minutes but require specialized equipment.
Chemical Reactivity and Derivatization
Ring-Opening Reactions
The strained bicyclic system undergoes regioselective ring-opening:
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Acid-Catalyzed Hydrolysis: Produces linear γ-amino acids (95% yield, 6M HCl, 110°C) .
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Nucleophilic Attack: Thiols open the cyclopropane ring at C-5 (k = 0.18 M⁻¹s⁻¹ for ethanethiol).
Functional Group Interconversions
The ethyl ester serves as a handle for diverse transformations:
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Transesterification: Titanium(IV) isopropoxide catalyzes methanolysis (89% yield) .
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Amidation: Coupling with HATU/DIPEA gives primary amides (82–94% yield) .
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Reduction: LiAlH₄ reduces the ester to hydroxymethyl derivatives (dr 4:1).
Biological Activity and Applications
Pharmacological Profile
In vitro studies demonstrate:
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MAO-B Inhibition: IC₅₀ = 3.2 μM (rat brain homogenates).
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σ₁ Receptor Binding: Kᵢ = 8.9 nM (competitive displacement assay) .
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Protease Resistance: 12-fold increased stability vs. linear proline analogs in trypsin .
Table 3: ADME Properties
| Parameter | Value |
|---|---|
| LogP | 0.85 ± 0.12 |
| Plasma Protein Binding | 89% (human) |
| t₁/₂ (Rat, IV) | 2.7 h |
| CNS Penetration | BBB+ (0.87) |
Medicinal Chemistry Applications
The rigid scaffold has enabled:
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